molecular formula C19H23N3O2 B1676090 NKL 22 CAS No. 537034-15-4

NKL 22

Cat. No.: B1676090
CAS No.: 537034-15-4
M. Wt: 325.4 g/mol
InChI Key: ZAIULUYKQLVQFH-UHFFFAOYSA-N
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Scientific Research Applications

NKL 22 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of HDACs in various biochemical pathways.

    Biology: Employed in research on gene expression regulation and epigenetic modifications.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease.

    Industry: Utilized in the development of new HDAC inhibitors for pharmaceutical applications.

Mechanism of Action

Target of Action

NKL 22, also known as N1-(2-Aminophenyl)-N7-phenylheptanediamide or N-(2-AMINOPHENYL)-N’-PHENYLHEPTANEDIAMIDE, is a potent and selective inhibitor of histone deacetylases (HDAC). It primarily targets HDAC1 and HDAC3, with IC50 values of 199 nM and 69 nM respectively . It exhibits selectivity over HDAC2/4/5/7/8 .

Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

This compound interacts with its targets, HDAC1 and HDAC3, by inhibiting their enzymatic activity. This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. As a result, gene expression is affected, which can lead to various downstream effects depending on the genes involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation. By inhibiting HDAC1 and HDAC3, this compound prevents the deacetylation of histones, leading to changes in the structure of the chromatin and, consequently, gene expression .

The specific downstream effects can vary widely and depend on the particular genes whose expression is altered.

Result of Action

This compound has been shown to ameliorate the disease phenotype and transcriptional abnormalities in Huntington’s disease transgenic mice . This suggests that it may have therapeutic potential in conditions where abnormal gene expression plays a role.

Safety and Hazards

The safety data sheet for a similar compound, N1-(2-Aminophenyl)-N8-phenyloctanediamide, indicates that it may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

The future directions for the study of similar compounds could involve further investigation into their synthesis, structural characterization, and potential applications. For instance, the aggregation-induced enhanced emission (AIEE) feature of a triferrocenyl-substituted 1,3,5-triphenylbenzene boosts its fluorescence quantum yield from 13% up to 74% . This demonstrates the AIEE effect for a new class of easy-to-prepare aromatic molecules containing several metallocene units for the first time .

Biochemical Analysis

Biochemical Properties

N1-(2-Aminophenyl)-N7-phenylheptanediamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDAC activity, N1-(2-Aminophenyl)-N7-phenylheptanediamide can alter chromatin structure and influence gene expression. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further modulating cellular functions.

Cellular Effects

The effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, N1-(2-Aminophenyl)-N7-phenylheptanediamide can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of N1-(2-Aminophenyl)-N7-phenylheptanediamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, such as HDACs, leading to enzyme inhibition . The inhibition of HDACs results in increased acetylation of histone proteins, which can lead to changes in chromatin structure and gene expression. Additionally, N1-(2-Aminophenyl)-N7-phenylheptanediamide may interact with other proteins and enzymes, modulating their activity and contributing to its overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound has been shown to be relatively stable under standard laboratory conditions, but its degradation products may also exhibit biological activity. Long-term studies have indicated that prolonged exposure to N1-(2-Aminophenyl)-N7-phenylheptanediamide can lead to sustained changes in gene expression and cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide vary with different dosages in animal models. Studies have shown that low doses of this compound can modulate gene expression and cellular function without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects.

Metabolic Pathways

N1-(2-Aminophenyl)-N7-phenylheptanediamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. Understanding the metabolic pathways associated with N1-(2-Aminophenyl)-N7-phenylheptanediamide is essential for predicting its effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention.

Transport and Distribution

The transport and distribution of N1-(2-Aminophenyl)-N7-phenylheptanediamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of N1-(2-Aminophenyl)-N7-phenylheptanediamide within cells can influence its activity and function, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of N1-(2-Aminophenyl)-N7-phenylheptanediamide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of N1-(2-Aminophenyl)-N7-phenylheptanediamide within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: NKL 22 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the core structure followed by the introduction of specific functional groups that confer its HDAC inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: NKL 22 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Comparison with Similar Compounds

    Domatinostat: Another HDAC inhibitor with a different selectivity profile.

    Droxinostat: Known for its selectivity towards HDAC3.

    Abexinostat: A broad-spectrum HDAC inhibitor with applications in cancer therapy.

Comparison: NKL 22 is unique in its high selectivity for HDAC1 and HDAC3, making it particularly effective in modulating specific epigenetic pathways. Compared to other HDAC inhibitors, this compound has shown distinct advantages in preclinical models of neurodegenerative diseases, highlighting its potential for therapeutic development .

Properties

IUPAC Name

N'-(2-aminophenyl)-N-phenylheptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIULUYKQLVQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429495
Record name N1-(2-Aminophenyl)-N7-phenylheptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537034-15-4
Record name N1-(2-Aminophenyl)-N7-phenylheptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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